

Technical Guide: Solubility Profile of 3-(Hydroxymethyl)azetidine Hydrochloride

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Compound of Interest

Compound Name: 3-Azetidinemethanol hydrochloride

Cat. No.: B1292702

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)azetidine hydrochloride is a heterocyclic organic compound belonging to the azetidine class. Azetidines are four-membered nitrogen-containing rings that have garnered significant interest in medicinal chemistry and drug discovery. The strained four-membered ring imparts unique conformational rigidity, which can be advantageous for optimizing ligand-protein interactions and improving metabolic stability. The incorporation of a hydroxymethyl group provides a polar functional group that can participate in hydrogen bonding, influencing the molecule's solubility and potential biological activity.

This technical guide provides a comprehensive overview of the available solubility data for 3-(Hydroxymethyl)azetidine hydrochloride, detailed experimental protocols for its solubility determination, and a discussion of its relevance in the broader context of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Hydroxymethyl)azetidine hydrochloride is presented in the table below.

Property	Value	Source
CAS Number	928038-44-2	Aspira Chemical
Molecular Formula	C ₄ H ₉ NO·HCl	Aspira Chemical
Molecular Weight	123.58 g/mol	Aspira Chemical
Appearance	White to light yellow solid powder	InvivoChem[1]
Melting Point	714 °C	Aspira Chemical
logP	0.328	InvivoChem[1]

Solubility Data

Quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride is not extensively reported in peer-reviewed literature. However, qualitative descriptions and some vendor-supplied data provide insights into its solubility profile.

Qualitative Solubility

Multiple sources indicate that 3-(Hydroxymethyl)azetidine hydrochloride is soluble in water, dimethyl sulfoxide (DMSO), and methanol. Some sources further qualify this as "slightly soluble" in these solvents.

Quantitative Solubility

The following table summarizes the available quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride. It is important to note that this data is limited and further experimental determination is recommended for specific applications.

Solvent	Temperature	Concentration	Method	Source
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL (809.19 mM)	Not Specified	InvivoChem[1]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	Not Specified	≥ 2.5 mg/mL (20.23 mM)	Not Specified	InvivoChem[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following detailed experimental protocols are provided. These methods are based on standard pharmaceutical industry practices for determining the thermodynamic and kinetic solubility of amine hydrochloride salts.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic solubility.

Methodology:

- Preparation of Saturated Solution:** Add an excess amount of 3-(Hydroxymethyl)azetidine hydrochloride to a known volume of the desired solvent (e.g., water, methanol, DMSO, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial).
- Equilibration:** Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:** After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes).
- Sampling:** Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

- **Quantification:** Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved 3-(Hydroxymethyl)azetidine hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- **Calculation:** The solubility is calculated from the measured concentration in the supernatant.

Kinetic Solubility (High-Throughput Method)

This method provides a rapid assessment of the solubility of a compound from a concentrated stock solution, often used in early-stage drug discovery.

Methodology:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of 3-(Hydroxymethyl)azetidine hydrochloride in a suitable organic solvent, typically DMSO (e.g., 10 mM or 100 mM).
- **Assay Plate Preparation:** Add a small aliquot of the DMSO stock solution to a 96-well microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically $\leq 1\%$) to minimize its effect on solubility.
- **Incubation:** Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).
- **Precipitation Detection:** Analyze the wells for the presence of precipitate. This can be done visually or using automated methods such as nephelometry or turbidimetry.
- **Quantification (Optional):** For a more quantitative assessment, the plate can be filtered or centrifuged, and the concentration of the compound in the supernatant can be determined by LC-MS/MS or another sensitive analytical technique.

Role of Azetidines in Drug Discovery

The azetidine scaffold is a valuable building block in modern drug discovery.^{[2][3]} Its rigid, four-membered ring structure offers several advantages:

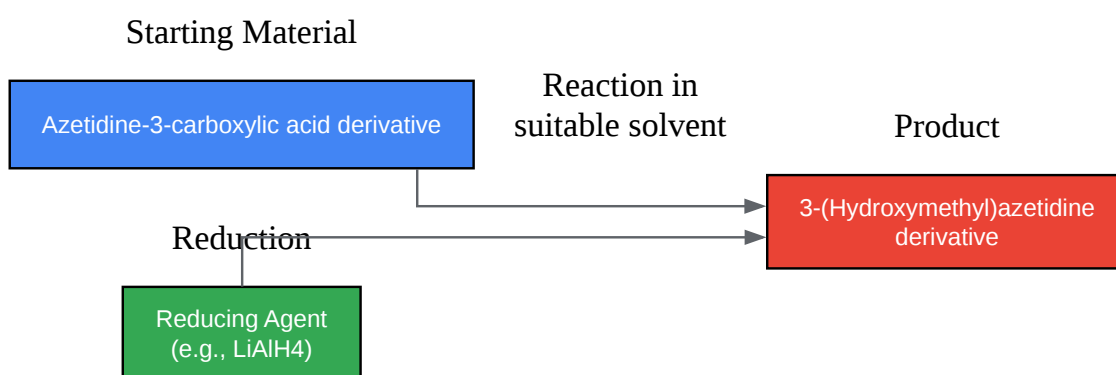
- **Conformational Constraint:** The strained ring system reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.
- **Improved Physicochemical Properties:** The introduction of an azetidine ring can favorably modulate properties such as solubility, lipophilicity, and metabolic stability.
- **Novel Chemical Space:** Azetidine derivatives provide access to unique chemical structures that can be explored for novel biological activities.

Substituted azetidines have been investigated for a wide range of therapeutic applications, including as antibacterial agents, central nervous system stimulants, and inhibitors of various enzymes. For instance, recent research has highlighted the potential of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta (Polθ), an emerging target for cancer therapy.[4]

Visualizations

Representative Synthetic Workflow

The following diagram illustrates a general synthetic route for the preparation of 3-(hydroxymethyl)azetidine derivatives, which often involves the reduction of a corresponding carboxylic acid or ester.

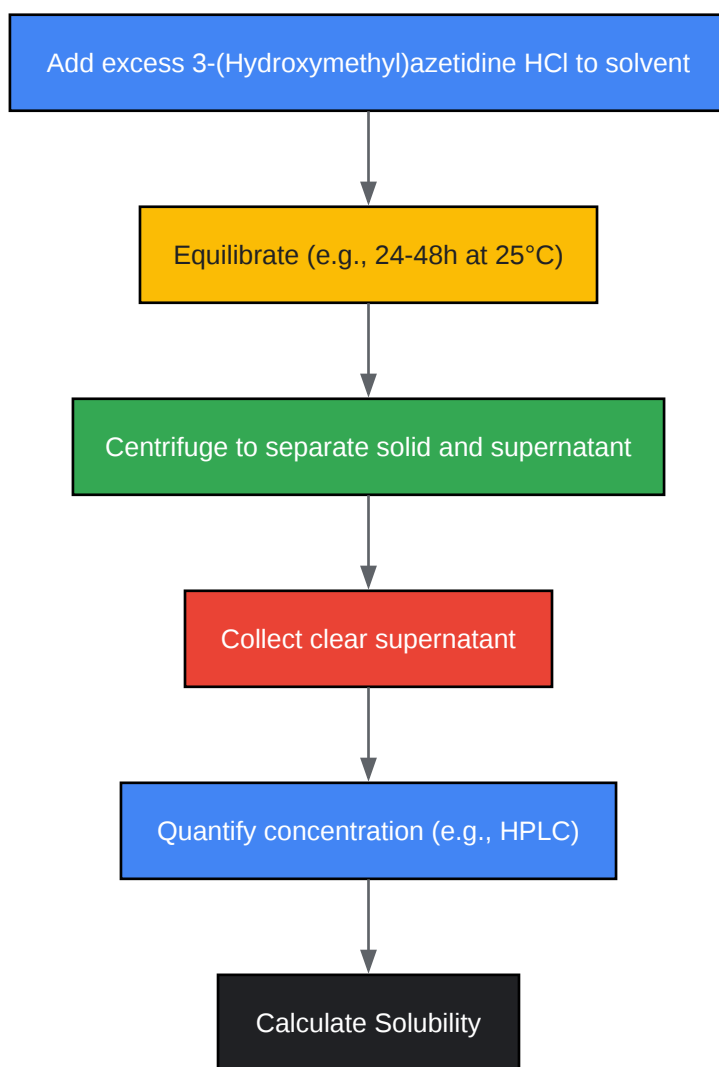


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Caption: A generalized workflow for the synthesis of 3-(hydroxymethyl)azetidine derivatives.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in determining the thermodynamic solubility of 3-(Hydroxymethyl)azetidine hydrochloride.



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Caption: A flowchart of the shake-flask method for thermodynamic solubility determination.

Conclusion

While comprehensive quantitative solubility data for 3-(Hydroxymethyl)azetidine hydrochloride remains limited in the public domain, available information indicates its solubility in common polar solvents. The provided experimental protocols offer a robust framework for researchers to

determine its precise solubility in various media, which is essential for advancing its potential applications in drug discovery and development. The unique structural features of the azetidine scaffold continue to make its derivatives, such as 3-(Hydroxymethyl)azetidine hydrochloride, attractive candidates for further investigation in medicinal chemistry.

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